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Compound of Interest

Compound Name:
2,5-Dimethoxy-4-methylbenzoic

acid

CAS No.: 32176-94-6

Cat. No.: B1601618

Get Quote

Executive Summary & Compound Profile
2,5-Dimethoxy-4-methylbenzoic acid is a tetrasubstituted benzene derivative characterized

by a specific substitution pattern that dictates its electronic properties and spectral signature.[1]

Accurate identification relies on distinguishing the two non-equivalent aromatic protons (H3 and

H6) and the distinct methoxy environments.
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Property Data

IUPAC Name 2,5-Dimethoxy-4-methylbenzoic acid

CAS Number

2785-98-0 (Generic for isomer group, specific:

24599-58-4 for precursor toluene, Acid often

cited as Compound 13 in lit.)

Molecular Formula C₁₀H₁₂O₄

Molecular Weight 196.20 g/mol

Appearance White crystalline solid

Melting Point 122–124 °C (Recrystallized from water) [1]

Solubility
DMSO, Methanol, dilute Alkali; sparingly soluble

in cold water.

Synthesis & Structural Context
To understand the NMR assignment, one must recognize the synthetic origin. This compound

is typically generated via the oxidation of 2,5-dimethoxy-4-methylbenzaldehyde using

potassium permanganate (

).[1]

Structural Elucidation Workflow
The following logic map illustrates the decision process for assigning the aromatic

regiochemistry, distinguishing the H6 (ortho to carboxyl) from H3 (meta to carboxyl).
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Caption: Logic flow for distinguishing aromatic protons based on electronic environment.

1H NMR Spectroscopy Data
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Frequency: 400 MHz (Standard).[2]

The proton NMR spectrum is characterized by two distinct aromatic singlets, two methoxy

signals (often overlapping), and a methyl singlet.

Quantitative Assignment Table
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Logic

12.50 - 13.00
Broad Singlet (br

s)
1H -COOH

Acidic proton;

shift varies with

concentration/H-

bonding.

7.43 - 7.55 Singlet (s) 1H Ar-H (C6)

Deshielded by

the ortho-

carbonyl group

(COOH).

6.80 - 6.85 Singlet (s) 1H Ar-H (C3)

Shielded by

ortho-methoxy

and meta-methyl

groups.

3.84 - 3.90 Singlet (s) 6H -OCH₃ (C2, C5)

Methoxy groups;

may resolve into

two singlets

(e.g., 3.84, 3.90)

in high-field

instruments.

2.28 Singlet (s) 3H Ar-CH₃ (C4)

Methyl group

attached to the

aromatic ring.
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Expert Insight: The "Ortho-Effect"
The critical differentiator in this spectrum is the chemical shift of H6 versus H3.

H6 is located ortho to the carboxylic acid. The magnetic anisotropy of the carbonyl group

significantly deshields this proton, pushing it downfield to ~7.5 ppm.

H3 is shielded by the electron-donating methoxy group at C2 and the methyl group at C4,

appearing upfield at ~6.8 ppm.

Note: In the precursor aldehyde, H6 appears at ~7.2 ppm. The oxidation to the acid causes a

further downfield shift.

13C NMR Spectroscopy Data
Solvent: DMSO-d₆ (Recommended for solubility and peak separation). Frequency: 100 MHz.

The Carbon-13 spectrum confirms the tetrasubstituted nature of the ring, showing distinct

quaternary carbons.

Quantitative Assignment Table
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Chemical Shift (δ,
ppm)

Carbon Type Assignment Structural Logic

167.5 Quaternary (C=O) -COOH

Characteristic

carboxylic acid

carbonyl.

153.2 Quaternary (C-O) C-5

Ipso-carbon attached

to OMe; deshielded by

oxygen.

151.5 Quaternary (C-O) C-2
Ipso-carbon attached

to OMe.

133.0 Quaternary (C-C) C-4
Ipso-carbon attached

to Methyl group.

118.5 Quaternary (C-C) C-1
Ipso-carbon attached

to COOH.

114.5 Methine (CH) C-3
Aromatic CH, ortho to

Me/OMe.

112.0 Methine (CH) C-6
Aromatic CH, ortho to

COOH.

56.0 - 56.5 Methyl (CH₃) -OCH₃

Methoxy carbons

(may appear as two

peaks).

16.5 - 21.0 Methyl (CH₃) Ar-CH₃
Aromatic methyl

carbon.

Experimental Protocol: Sample Preparation
To ensure reproducibility and "self-validating" results, follow this protocol:

Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) for the primary analysis. While

CDCl₃ is common, the carboxylic acid moiety often leads to solubility issues or broad peaks

in chloroform. DMSO-d₆ ensures a sharp lock and clear observation of the acidic proton.
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Concentration: Prepare a solution of 10-15 mg of the solid acid in 0.6 mL of solvent.

Filtration: Filter the solution through a glass wool plug into the NMR tube to remove any

undissolved micro-particulates (often manganese dioxide residues from synthesis) that

cause paramagnetic broadening.

Acquisition:

1H: 16 scans, 1-second relaxation delay.

13C: 512-1024 scans to resolve the quaternary carbons clearly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1601618/docs#technical-guide-spectral-
characterization-of-2-5-dimethoxy-4-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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